2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a cyclopropyl group and an aldehyde functional group in its structure makes it a unique and versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves a multi-step process. One common method is the base-mediated [3 + 2]-cycloannulation strategy. This method uses (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the pyrazolo[1,5-a]pyridine core . The reaction is carried out in the presence of potassium carbonate (K2CO3) as a base, which facilitates the cycloannulation and desulfonylation steps, leading to the formation of the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-mediated [3 + 2]-cycloannulation strategy suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridine: The parent compound without the cyclopropyl and aldehyde groups.
2-Cyclopropylpyrazolo[1,5-a]pyridine: Similar structure but without the aldehyde group.
3-Formylpyrazolo[1,5-a]pyridine: Similar structure but without the cyclopropyl group.
Uniqueness
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both the cyclopropyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWHEKWEUKGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CC=CC3=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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